
Phosphoric acid--hexadecan-1-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–hexadecan-1-amine (1/1) is a compound formed by the combination of phosphoric acid and hexadecan-1-amine in a 1:1 molar ratio. Phosphoric acid, with the molecular formula H3PO4, is a triprotic acid commonly used in various industrial and laboratory applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid–hexadecan-1-amine (1/1) involves the reaction of hexadecan-1-amine with phosphoric acid. The reaction can be carried out by mixing equimolar amounts of hexadecan-1-amine and phosphoric acid in an appropriate solvent, such as ethanol or water. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The resulting product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–hexadecan-1-amine (1/1) can be scaled up by using large reactors and continuous mixing systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–hexadecan-1-amine (1/1) can undergo various chemical reactions, including:
Acid-Base Reactions: The amine group in hexadecan-1-amine can react with acids to form ammonium salts.
Nucleophilic Substitution: The amine group can act as a nucleophile and participate in substitution reactions with electrophiles.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Condensation Reactions: Aldehydes and ketones are typical reactants, with acid catalysts often employed to facilitate the reaction.
Major Products Formed
Ammonium Salts: Formed from acid-base reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Imines or Schiff Bases: Produced from condensation reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid–hexadecan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biomimetic membranes and as a component in the study of lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of phosphoric acid–hexadecan-1-amine (1/1) depends on its specific application. In biological systems, the compound can interact with lipid membranes, altering their properties and affecting membrane-associated processes. The amine group can also form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and stability .
Comparación Con Compuestos Similares
Phosphoric acid–hexadecan-1-amine (1/1) can be compared with other similar compounds, such as:
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with surfactant properties.
Hexadecan-1-ol: A long-chain alcohol used in the formulation of emulsifiers and surfactants.
Hexadecanoic Acid: A fatty acid commonly found in natural fats and oils .
Phosphoric acid–hexadecan-1-amine (1/1) is unique due to its combination of an amine and a phosphoric acid group, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
38482-50-7 |
|---|---|
Fórmula molecular |
C16H38NO4P |
Peso molecular |
339.45 g/mol |
Nombre IUPAC |
hexadecan-1-amine;phosphoric acid |
InChI |
InChI=1S/C16H35N.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-5(2,3)4/h2-17H2,1H3;(H3,1,2,3,4) |
Clave InChI |
OYHYNQJKGNKPCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


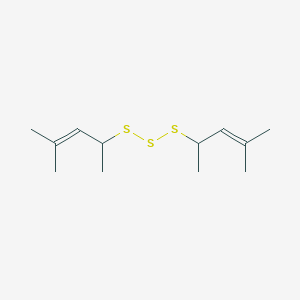
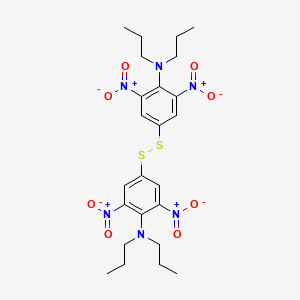
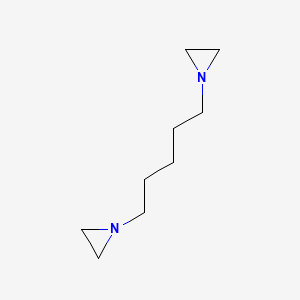

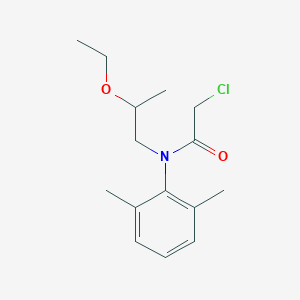
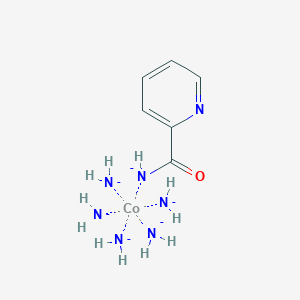
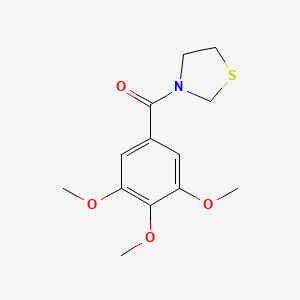
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
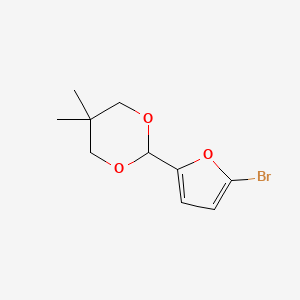
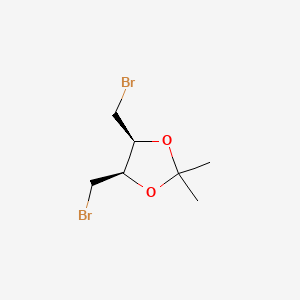

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
